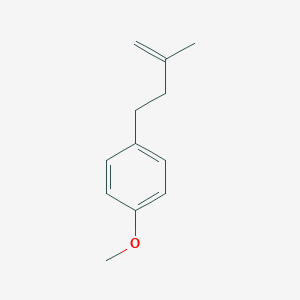

4-(4-Methoxyphenyl)-2-methyl-1-butene

Overview

Description

The compound "4-(4-Methoxyphenyl)-2-methyl-1-butene" is a chemical entity that can be associated with various research areas, including organic synthesis, photoluminescence, and crystallography. Although the provided papers do not directly discuss this compound, they do involve related compounds that share functional groups or structural motifs, such as methoxyphenyl groups and conjugated systems. These papers provide insights into the synthesis, properties, and structural analysis of similar compounds, which can be extrapolated to understand "4-(4-Methoxyphenyl)-2-methyl-1-butene."

Synthesis Analysis

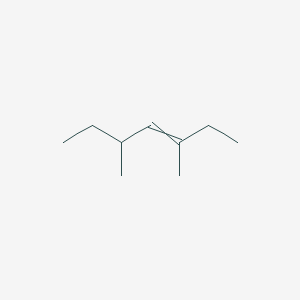

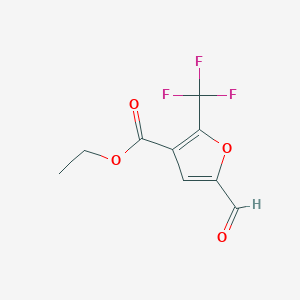

The synthesis of related compounds often involves the Knoevenagel reaction, as seen in the preparation of photoluminescent phenylene vinylene oligomers . Additionally, the use of three carbon synthons for the synthesis of heterocycles with aldehyde functionality is demonstrated, which could be relevant for the synthesis of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The stereospecific synthesis of dienes, which may share similarities with the target compound, is also described .

Molecular Structure Analysis

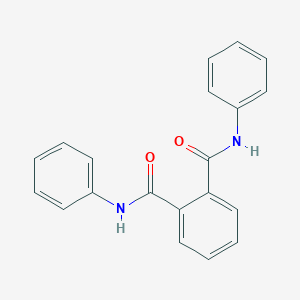

Crystallographic studies provide detailed insights into the molecular structures of compounds with methoxyphenyl groups . The analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, is crucial for understanding the solid-state properties of these compounds. The crystallographic structure of a related compound, "4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one," has been disclosed, which could offer parallels in terms of molecular geometry and electronic effects .

Chemical Reactions Analysis

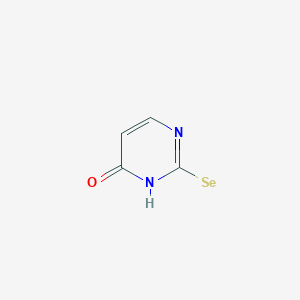

The reactivity of compounds with methoxyphenyl groups can be influenced by the presence of electron-donating or electron-withdrawing substituents, as seen in the study of σ(C-Se)-π hyperconjugation effects . Understanding these electronic effects is essential for predicting the chemical behavior of "4-(4-Methoxyphenyl)-2-methyl-1-butene" in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the photoluminescent properties of phenylene vinylene oligomers are explored, which could be relevant for the optical properties of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The crystal structures and intermolecular interactions of azines with methoxyphenyl groups provide a basis for understanding the solid-state properties of similar compounds .

Scientific Research Applications

1. Graphene Quantum Dots Modification

- Application Summary: 4-Methoxyphenyl group was grafted onto graphene quantum dots (GQDs) surface via a diazonium chemistry method . This chemical modification is an effective method to change the surface state of GQDs .

- Method of Application: The 4-Methoxyphenyl group, with electron donating methoxy as substituent on aromatic ring, was grafted onto GQDs surface via a diazonium chemistry method .

- Results: After modification, the average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their photoluminescence (PL) was blue-shifted 40 nm relative to raw GQDs .

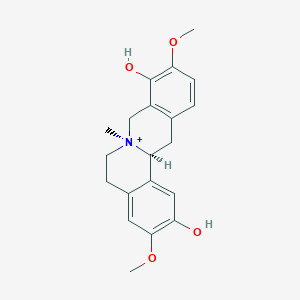

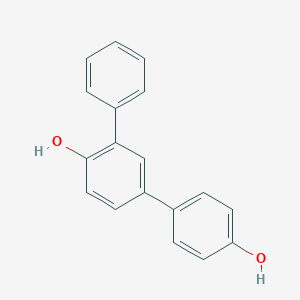

2. Synthesis of Secondary Amines

- Application Summary: Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .

- Method of Application: The compounds were synthesized via Schiff bases reduction route .

- Results: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

3. Synthesis of Quinolines

- Application Summary: 4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The specific results or outcomes are not mentioned in the source .

4. Antioxidant and Cytotoxic Effects

- Application Summary: Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines.

- Method of Application: The specific method of application is not mentioned in the source.

- Results: The compounds exhibit antioxidant and cytotoxic effects on certain tumor cell lines, indicating potential for medical applications.

5. Preparation of Semiconductors, Nanosheets and Nanocrystals

- Application Summary: 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets and nanocrystals .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The specific results or outcomes are not mentioned in the source .

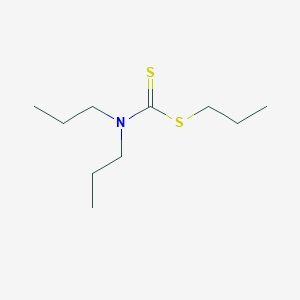

6. Synthesis of Dithiocarbamate and Azo Dyes

- Application Summary: The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Method of Application: The compounds were synthesized via Schiff bases reduction route .

- Results: The specific results or outcomes are not mentioned in the source .

7. Synthesis of Dyes and Dithiocarbamate

- Application Summary: The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Method of Application: The compounds were synthesized via Schiff bases reduction route .

- Results: The specific results or outcomes are not mentioned in the source .

8. Preparation of Semiconductors, Nanosheets and Nanocrystals

- Application Summary: 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets and nanocrystals .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The specific results or outcomes are not mentioned in the source .

9. Synthesis of Quinolines

- Application Summary: 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use or disposal.

Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or biological activities.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

properties

IUPAC Name |

1-methoxy-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXNUWVHXNGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452518 | |

| Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-2-methyl-1-butene | |

CAS RN |

18491-21-9 | |

| Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

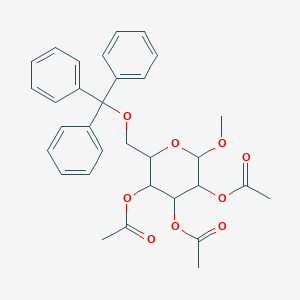

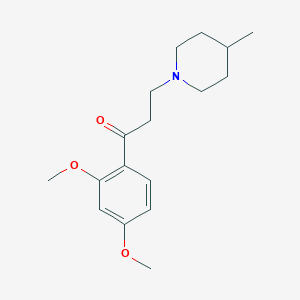

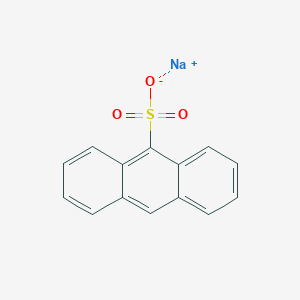

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)